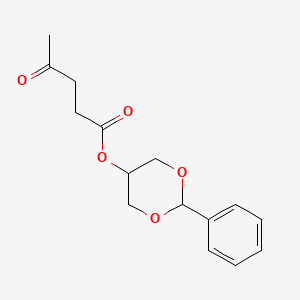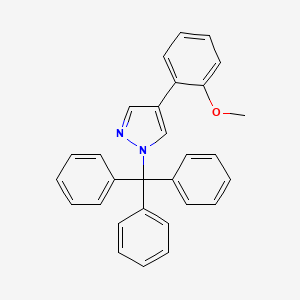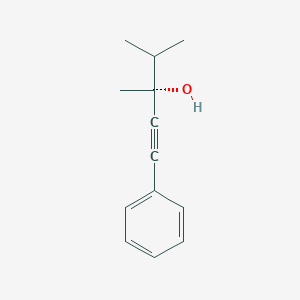
(3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol is an organic compound with a unique structure that includes a phenyl group, a triple bond, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol typically involves the use of stereoselective methods to ensure the correct configuration of the compound. One common approach is the use of stereoselective reduction reactions, where specific catalysts and reagents are employed to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Reagents like bromine (Br₂) and chlorine (Cl₂) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
(3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4S)-1-(3,4-Dimethoxyphenyl)-3-(3-methylphenyl)piperidin-4-amine
- (3R,3aS,6aR)-Hexahydro-furo[2,3-b]furan-3-ol
- (3R)-3-(4-Bromo-1H-pyrazol-1-yl)cyclopentyl propionitrile .
Uniqueness
(3R)-3,4-Dimethyl-1-phenylpent-1-yn-3-ol is unique due to its combination of a phenyl group, a triple bond, and a hydroxyl group, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
927679-93-4 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(3R)-3,4-dimethyl-1-phenylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O/c1-11(2)13(3,14)10-9-12-7-5-4-6-8-12/h4-8,11,14H,1-3H3/t13-/m0/s1 |
Clave InChI |
BTTZOBXMAQPHLF-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)[C@](C)(C#CC1=CC=CC=C1)O |
SMILES canónico |
CC(C)C(C)(C#CC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)
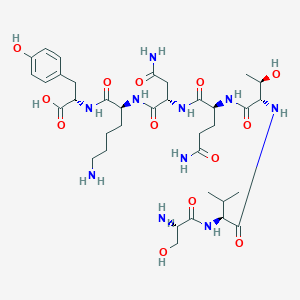
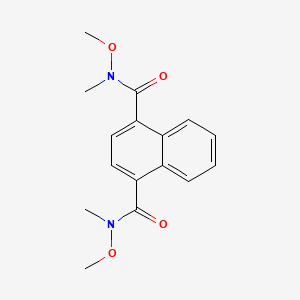
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)
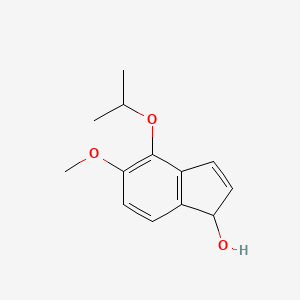
![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)
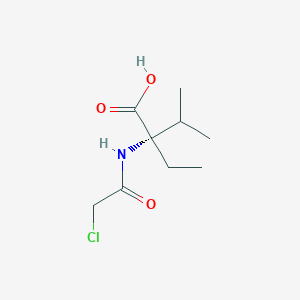
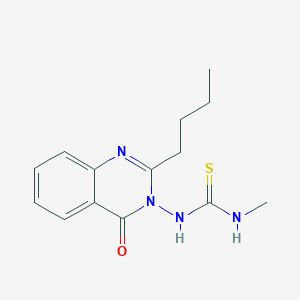
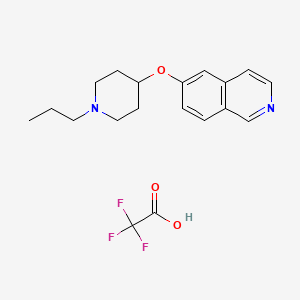

![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)
